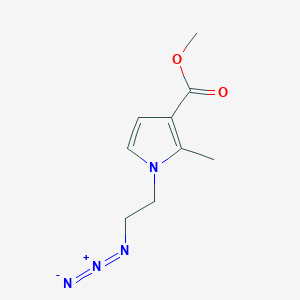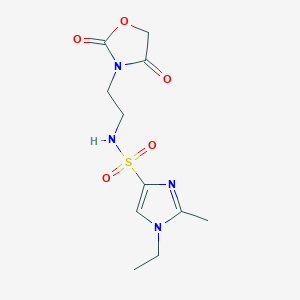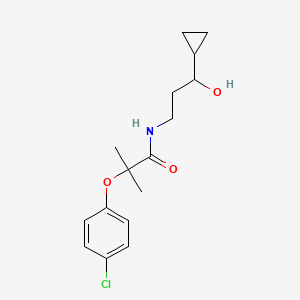
N-(2,4-dimethoxyphenyl)-2-(3-thienyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(3-thienyl)isonicotinamide, also known as DMTI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTI belongs to the family of isonicotinamide derivatives and is a potent inhibitor of certain enzymes that are involved in various biological processes.
Applications De Recherche Scientifique
Supramolecular Chemistry Applications
Hydrogen-Bonding in Polymeric Networks : The study by Bera et al. (2003) demonstrates the use of isonicotinamide, a compound related to N-(2,4-dimethoxyphenyl)-2-(3-thienyl)isonicotinamide, to form assemblies of dimetal building units. These assemblies are formed through a combination of coordinate bonds and intermolecular hydrogen-bond interactions, resulting in polymeric networks that can exhibit linear, zig-zag, and sinusoidal structures depending on the ligands and metal precursors involved. This research highlights the potential of hydrogen bonding as a tool for building sophisticated one-dimensional structures in the realm of supramolecular chemistry Bera, Vo, Walton, & Dunbar, 2003.
Photochemical Applications
Photomechanical Materials : Lansakara et al. (2020) explored the mechanical properties and photomechanical fatigue of diarylethene molecular crystals, including compounds similar to N-(2,4-dimethoxyphenyl)-2-(3-thienyl)isonicotinamide. Their study quantified the mechanical properties of macro-crystals, nanowire single crystals, and amorphous films as a function of multiple sequential UV and visible light exposures. The research provides insights into the photomechanical fatigue in photoreactive molecular crystalline solids, indicating that crystal morphology and size are crucial for future photomechanical applications Lansakara, Tong, Bardeen, & Tivanski, 2020.
Drug Delivery System Applications
Chemically Conjugate Self-Assemblies for Carcinoma Treatment : Xu et al. (2018) synthesized diselenide-bond-linked poly(N-isopropylacrylamide)-paclitaxel chemical conjugates as a drug release carrier. These conjugates can self-assemble into nanoscaled micelles in aqueous solution, exhibiting thermal and redox dual-responsiveness. The high encapsulation efficiency and the ability to deliver hydrophobic anticancer drugs like paclitaxel in a controlled manner highlight the potential of chemically conjugate self-assemblies in treating carcinoma Xu, Ge, Lv, Xu, & Luo, 2018.
Propriétés
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-3-21(4-2)18-20-14-8-11-26-16(14)17(24)22(18)9-7-15(23)19-12-13-6-5-10-25-13/h5-6,8,10-11H,3-4,7,9,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWCFZPSEKYBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=CS3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2715456.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2715457.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2715458.png)
![6-phenyl-3-(pyrrolidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2715459.png)






![4-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B2715469.png)